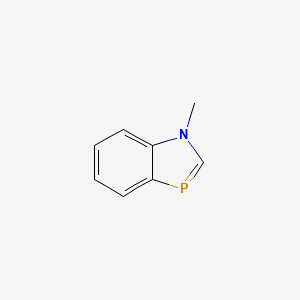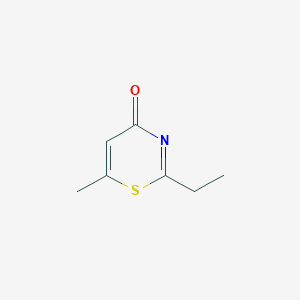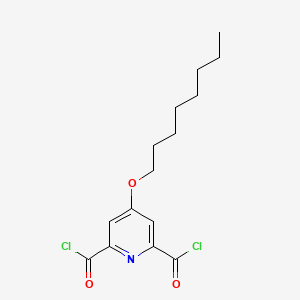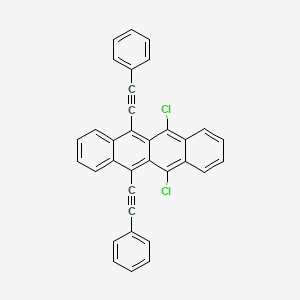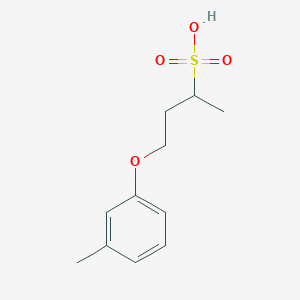
4-(3-Methylphenoxy)butane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylphenoxy)butane-2-sulfonic acid is an organic compound that features a sulfonic acid group attached to a butane chain, which is further connected to a 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)butane-2-sulfonic acid typically involves the following steps:
Formation of the 3-Methylphenoxy Group: This can be achieved by reacting 3-methylphenol with an appropriate alkylating agent under basic conditions.
Attachment of the Butane Chain: The 3-methylphenoxy group is then reacted with a butane derivative, such as 1,4-dibromobutane, under nucleophilic substitution conditions.
Introduction of the Sulfonic Acid Group: Finally, the butane chain is sulfonated using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenoxy)butane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
4-(3-Methylphenoxy)butane-2-sulfonic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenoxy)butane-2-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. The compound can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenoxy)butane-2-sulfonic acid
- 4-(2-Methylphenoxy)butane-2-sulfonic acid
- 4-(3-Chlorophenoxy)butane-2-sulfonic acid
Uniqueness
4-(3-Methylphenoxy)butane-2-sulfonic acid is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as solubility and melting point, as well as variations in biological activity.
Properties
CAS No. |
85163-66-2 |
|---|---|
Molecular Formula |
C11H16O4S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-(3-methylphenoxy)butane-2-sulfonic acid |
InChI |
InChI=1S/C11H16O4S/c1-9-4-3-5-11(8-9)15-7-6-10(2)16(12,13)14/h3-5,8,10H,6-7H2,1-2H3,(H,12,13,14) |
InChI Key |
SXIIHSALEAHEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

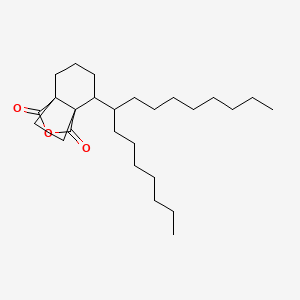
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
